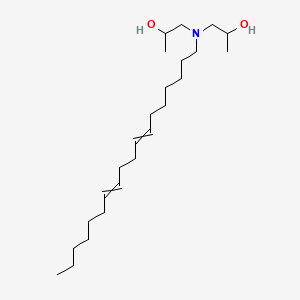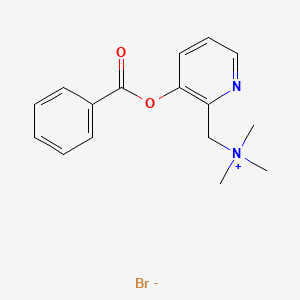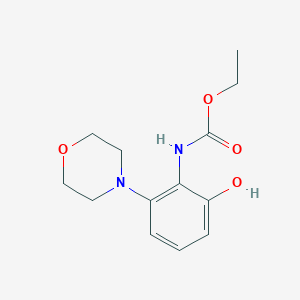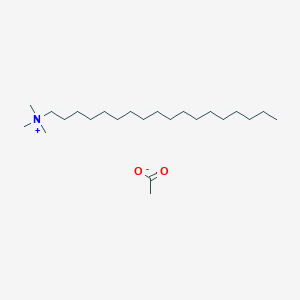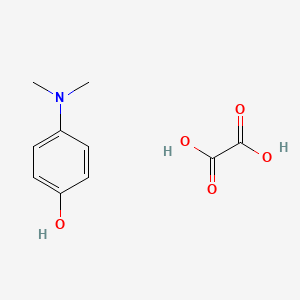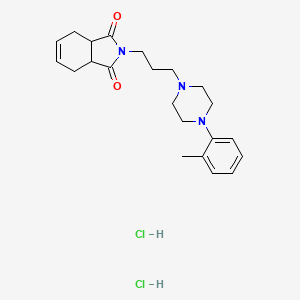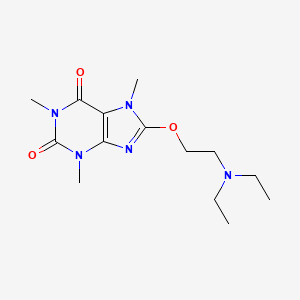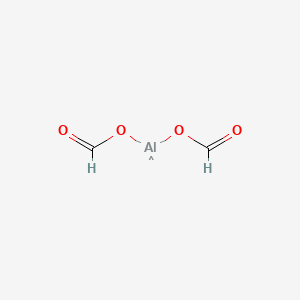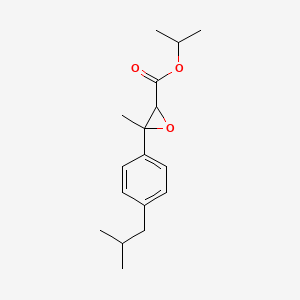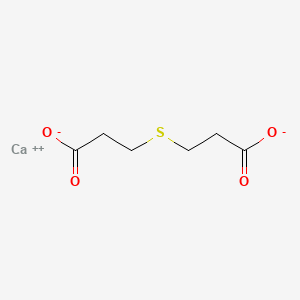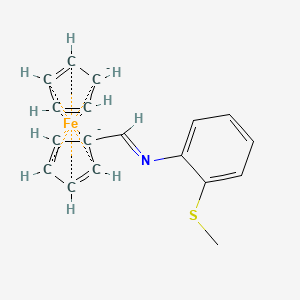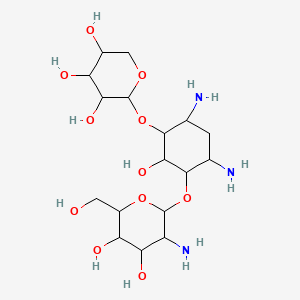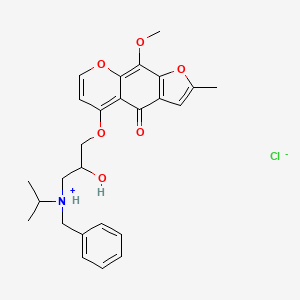
5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furobenzopyran core and several functional groups that contribute to its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of functional groups: The hydroxyl, methoxy, and amino groups are introduced through various substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, followed by purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, controlled reaction conditions, and efficient purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 3-(3,5-dihydroxyphenyl)-2,3,6,7-tetrahydro-4-hydroxy-7-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-9-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (2R,3S,7S)-
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 2-[1-[(6-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-1-methylethyl]-2,3-dihydro-4-hydroxy-7-methyl-, (2S)-
Uniqueness
The uniqueness of 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(3-(benzylisopropylamino)-2-hydroxypropoxy)-9-methoxy-7-methyl-, hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
55165-33-8 |
|---|---|
Molekularformel |
C26H30ClNO6 |
Molekulargewicht |
488.0 g/mol |
IUPAC-Name |
benzyl-[2-hydroxy-3-(9-methoxy-2-methyl-4-oxofuro[3,2-g]chromen-5-yl)oxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C26H29NO6.ClH/c1-16(2)27(13-18-8-6-5-7-9-18)14-19(28)15-32-21-10-11-31-25-22(21)23(29)20-12-17(3)33-24(20)26(25)30-4;/h5-12,16,19,28H,13-15H2,1-4H3;1H |
InChI-Schlüssel |
IMHQERYPRJWDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C(=C3C(=C(C=CO3)OCC(C[NH+](CC4=CC=CC=C4)C(C)C)O)C2=O)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


